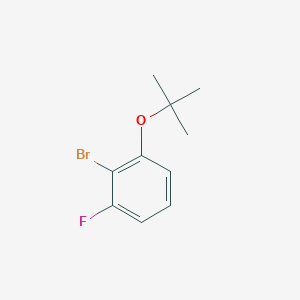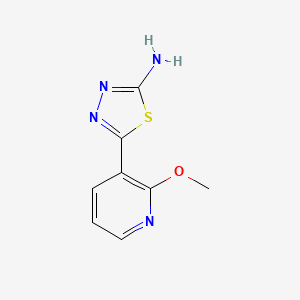
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD33022757” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mayer–rod coating: This method involves coating a substrate with a solution containing the compound, followed by drying and curing.
Spin coating: A technique where a solution of the compound is deposited onto a spinning substrate, resulting in a thin, uniform film.
Spray coating: This involves spraying a solution of the compound onto a substrate, allowing for the formation of a thin film.
Vacuum filtration: A method where the compound is filtered through a membrane under vacuum, producing a uniform film.
Industrial Production Methods
Industrial production methods for MFCD33022757 would likely involve large-scale versions of the above techniques, optimized for efficiency and yield. These methods ensure the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD33022757 can undergo several types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
MFCD33022757 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of materials with specific characteristics, such as coatings or films.
Mechanism of Action
The mechanism by which MFCD33022757 exerts its effects involves interactions with molecular targets and pathways. While specific details are not available, similar compounds often act by:
Binding to specific receptors: Triggering a cascade of biochemical events.
Inhibiting or activating enzymes: Affecting metabolic pathways.
Modulating gene expression: Influencing cellular functions and responses.
Properties
Molecular Formula |
C13H8BrN3O |
|---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
5-bromo-4-quinolin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-5-8-3-1-2-4-10(8)15-6-9/h1-7H,(H,16,17) |
InChI Key |
UKNJRVLTYYXYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


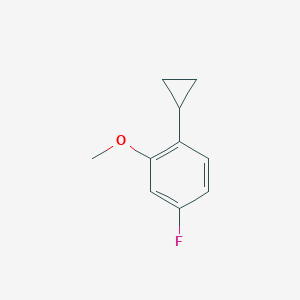
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)

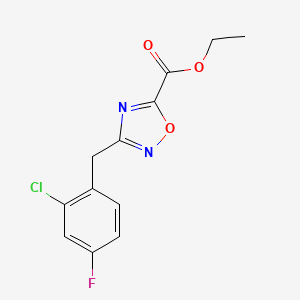
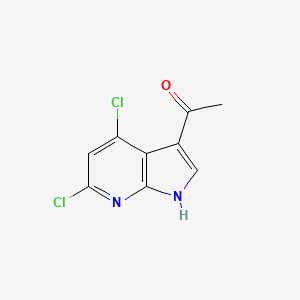
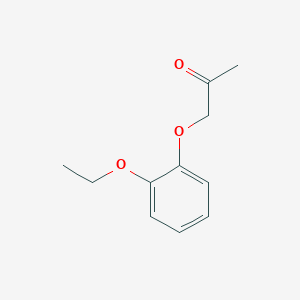
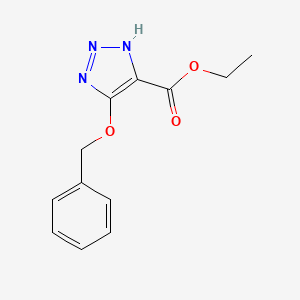
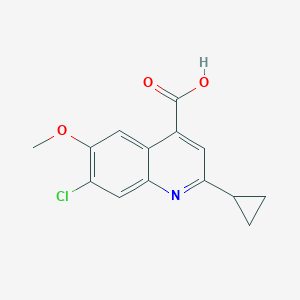
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
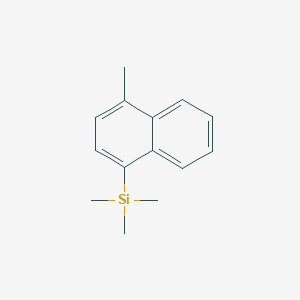
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
